molecular formula C12H8Cl2O2S B018183 (2,3-Dichloro-4-methoxyphenyl)-2-thienylmethanone CAS No. 40180-05-0

(2,3-Dichloro-4-methoxyphenyl)-2-thienylmethanone

Cat. No. B018183
CAS RN: 40180-05-0
M. Wt: 287.2 g/mol
InChI Key: LPOFCDCHMSXJDK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical processes, combining various reagents under controlled conditions to achieve the desired molecular structure. For example, the synthesis of similar methanone derivatives can be achieved from a mixture of specific diones, aldehydes, N-methylthiourea, and a catalytic amount of hydrochloric acid in ethanol, heated under reflux conditions. This method highlights the complexity and precision required in organic synthesis to produce specific compounds with high purity and yield (Chaudhari, 2012).

Molecular Structure Analysis

The molecular structure of compounds closely related to "(2,3-Dichloro-4-methoxyphenyl)-2-thienylmethanone" has been characterized through various spectroscopic techniques and crystallography. These studies reveal intricate details about the compound's geometry, bond lengths, angles, and overall molecular conformation, which are crucial for understanding its reactivity and properties. For instance, X-ray diffraction (XRD) studies have been utilized to determine the crystal structure, showcasing the compound's crystallization in specific space groups with defined cell parameters (Lakshminarayana et al., 2009).

Chemical Reactions and Properties

The chemical reactivity of "(2,3-Dichloro-4-methoxyphenyl)-2-thienylmethanone" derivatives includes interactions with various nucleophiles under both acidic and basic conditions. These reactions are pivotal for functionalizing the compound and altering its chemical properties for specific applications. Studies demonstrate the compound's capability to undergo Michael-type nucleophilic addition, leading to significant modifications in its molecular structure (Pouzet et al., 1998).

Scientific Research Applications

Synthesis and Biological Evaluation

(2,3-Dichloro-4-methoxyphenyl)-2-thienylmethanone has been utilized in the synthesis of various derivatives with potential biological activities. For instance, the compound played a role in the synthesis and biological evaluation of hexahydro-4-hydroxy-1-methyl-6-aryl-2-thioxopyrimidin-5-yl)(4-methoxyphenyl)methanone derivatives. These derivatives were evaluated for their antimicrobial activity, demonstrating interesting results in the field of antimicrobial research (Chaudhari, 2012).

Protecting Group in Synthesis

The compound has been used in the context of protecting groups in organic synthesis. The protecting group di-(4-methoxyphenyl)methyl, which can be removed by ceric ammonium nitrate on silica or 2,3-dichloro-5,6-dicyanoquinone, has facilitated the synthesis of complex molecules such as urethanes and uridine derivatives (AbuSbeih, Bleasdale, Golding, & Kitson, 1992).

Study of Molecular Interactions

This chemical has been involved in studies exploring molecular interactions in various environments. The UV/Vis absorption spectra of related compounds have been analyzed in different solvents to understand their interactions and behaviors under varying conditions (El-Sayed, Müller, Rheinwald, Lang, & Spange, 2003).

Molecular Docking Studies

(2,3-Dichloro-4-methoxyphenyl)-2-thienylmethanone derivatives have been synthesized and used in molecular docking studies to understand their potential antiviral activity and pharmacokinetic behavior (FathimaShahana & Yardily, 2020).

Environmental Studies

Additionally, this compound has been studied in the context of environmental chemistry, particularly in understanding the fate and behavior of similar compounds in aqueous solutions, which is crucial for assessing their environmental impact (Santos & Esteves da Silva, 2019).

Safety And Hazards

This would involve a discussion of any known safety concerns or hazards associated with the compound, including any necessary precautions or protective measures.


Future Directions

This would involve a discussion of potential future research directions, including any unanswered questions or areas of interest.


Please note that this is a general outline and the specific details would depend on the particular compound and the available information. For a comprehensive analysis, it would be necessary to consult the primary scientific literature and other reliable sources. I hope this helps! If you have any other questions, feel free to ask.


properties

IUPAC Name

(2,3-dichloro-4-methoxyphenyl)-thiophen-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2O2S/c1-16-8-5-4-7(10(13)11(8)14)12(15)9-3-2-6-17-9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPOFCDCHMSXJDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C(=O)C2=CC=CS2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90544988
Record name (2,3-Dichloro-4-methoxyphenyl)(thiophen-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90544988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,3-Dichloro-4-methoxyphenyl)-2-thienylmethanone

CAS RN

40180-05-0
Record name (2,3-Dichloro-4-methoxyphenyl)(thiophen-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90544988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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